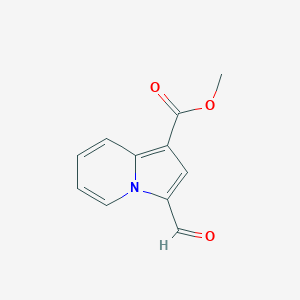

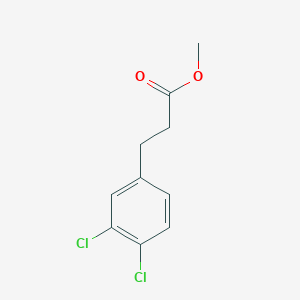

![molecular formula C17H14Br2N2O2S B2881408 (Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-85-9](/img/structure/B2881408.png)

(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential anti-tubercular and antibacterial properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the carbon and hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” would depend on its exact molecular structure. Information about similar compounds suggests that they can appear as white to yellow or pale-red to red powder or crystals .Applications De Recherche Scientifique

Photodynamic Therapy

A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzothiazole-based Schiff base groups. These compounds, including variations of the (Z)-4-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibited significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are critical for Type II photosensitizers used in photodynamic therapy for cancer treatment, demonstrating the potential of these benzothiazole derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Infective Agents

Thiazolides, including nitazoxanide and its derivatives, show a broad spectrum of activity against various pathogens. Hemphill et al. (2012) reported that modifications of nitazoxanide, involving the substitution of the nitro group with bromo-, chloro-, or other functional groups, resulted in compounds with potent antimicrobial activity. These derivatives, related to the core structure of the requested compound, display efficacy against bacteria, viruses, and protozoan parasites, indicating their potential as novel anti-infective drugs (Hemphill, Müller, & Müller, 2012).

Antifungal Agents

Narayana et al. (2004) synthesized new benzamide derivatives, including those with thiazole motifs similar to the this compound, and evaluated them as potential antifungal agents. Their research demonstrated that some of these compounds exhibit notable antifungal activity, suggesting their use in treating fungal infections (Narayana et al., 2004).

Antimicrobial and Anticancer Evaluation

Deep et al. (2016) investigated a series of 4-thiazolidinone derivatives for their antimicrobial and anticancer potentials. Among these, benzamide derivatives showcased significant activity against microbial strains and cancer cells. Their findings underscore the versatility of benzothiazole and thiazolidinone frameworks in designing compounds with dual antimicrobial and anticancer activities (Deep et al., 2016).

Corrosion Inhibition

Hu et al. (2016) explored benzothiazole derivatives for their efficacy as corrosion inhibitors for carbon steel in acidic environments. Their study reveals that certain benzothiazole compounds, by virtue of their structural features, offer substantial protection against corrosion, highlighting the industrial application of these derivatives in protecting metals from corrosion (Hu et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Br2N2O2S/c1-23-9-8-21-14-7-6-13(19)10-15(14)24-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAQCDXRUANHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)

![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)

![3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2881330.png)

![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)

![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)

![3,7,9-trimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881344.png)

![2-((2-chlorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881346.png)

![Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2881348.png)